Fluorescent red 751 reactive
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Overview
Description
Fluorescent red 751 reactive is a novel fluorescent label designed for the near-infrared spectrum. It exhibits extremely long wavelength fluorescence, making it particularly suitable for applications where sample autofluorescence might be problematic or where deep tissue penetration is required . This compound is known for its strong fluorescence and high molar absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare a stock solution of Fluorescent red 751 reactive, dissolve 1 mg of the label (NHS-ester) in 50 μl of absolute, amine-free dimethylformamide (DMF), resulting in a final concentration of approximately 25 nmol/μl . The desired amount of protein is dissolved in bicarbonate buffer (pH 9.0, 50 mM), and the label stock solution is added dropwise to the protein solution under stirring . The mixture is incubated for one hour at room temperature, and the obtained protein conjugate is separated from unreacted dye using a Sephadex column .
Industrial Production Methods
Industrial production methods for this compound involve similar steps but on a larger scale. The compound is synthesized and purified using high-performance liquid chromatography (HPLC) to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Fluorescent red 751 reactive primarily undergoes conjugation reactions with primary amines. This involves the formation of covalent bonds between the amine groups of proteins or other biomolecules and the NHS ester of the dye .
Common Reagents and Conditions
Reagents: NHS-ester, dimethylformamide (DMF), bicarbonate buffer (pH 9.0, 50 mM)
Conditions: Room temperature, stirring, incubation for one hour
Major Products
The major product formed from these reactions is a fluorescently labeled protein or biomolecule, which can be used in various applications such as imaging and diagnostics .
Scientific Research Applications
Fluorescent red 751 reactive is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent label for studying molecular interactions and dynamics.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in diagnostic imaging and therapeutic monitoring.
Industry: Applied in the development of biosensors and diagnostic assays
Mechanism of Action
The mechanism of action of Fluorescent red 751 reactive involves the excitation of the dye at a specific wavelength (751 nm) and the subsequent emission of fluorescence at a longer wavelength (779 nm) . This fluorescence is used to track and visualize the labeled biomolecules. The NHS ester reacts with primary amines to form stable amide bonds, ensuring the dye remains attached to the target molecule .
Comparison with Similar Compounds
Fluorescent red 751 reactive is unique due to its long wavelength fluorescence and high molar absorption. Similar compounds include:
Fluorescein isothiocyanate (FITC): Emits at shorter wavelengths, making it less suitable for deep tissue imaging.
Rhodamine B: Also emits at shorter wavelengths and has different chemical properties.
Cy5: Another near-infrared dye but with different excitation and emission wavelengths.
This compound stands out for its ability to minimize autofluorescence and penetrate deeper into tissues, making it highly valuable for specific applications .
Properties
Molecular Formula |
C46H54N3NaO11S2 |
---|---|
Molecular Weight |
912.1 g/mol |
IUPAC Name |
sodium;2-[(1E,3E,5E)-5-(2-tert-butyl-9-ethyl-6,8,8-trimethylpyrano[3,2-g]quinolin-4-ylidene)penta-1,3-dienyl]-3-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-3-methyl-1-(3-sulfonatopropyl)indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C46H55N3O11S2.Na/c1-9-48-37-28-38-34(27-33(37)30(2)29-45(48,6)7)31(25-40(59-38)44(3,4)5)15-11-10-12-16-39-46(8,22-13-17-43(52)60-49-41(50)20-21-42(49)51)35-26-32(62(56,57)58)18-19-36(35)47(39)23-14-24-61(53,54)55;/h10-12,15-16,18-19,25-29H,9,13-14,17,20-24H2,1-8H3,(H-,53,54,55,56,57,58);/q;+1/p-1 |
InChI Key |
WXZMYCKLBDQDAE-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)/C(=C/C=C/C=C/C4=[N+](C5=C(C4(C)CCCC(=O)ON6C(=O)CCC6=O)C=C(C=C5)S(=O)(=O)[O-])CCCS(=O)(=O)[O-])/C=C(O3)C(C)(C)C.[Na+] |
Canonical SMILES |
CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=CC=CC=CC4=[N+](C5=C(C4(C)CCCC(=O)ON6C(=O)CCC6=O)C=C(C=C5)S(=O)(=O)[O-])CCCS(=O)(=O)[O-])C=C(O3)C(C)(C)C.[Na+] |
Origin of Product |
United States |
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